
ETHYL alpha-BROMODIETHYLACETATE
Overview
Description
Ethyl α-bromodiethylacetate is a brominated ester compound hypothesized to have applications in organic synthesis, particularly in alkylation or nucleophilic substitution reactions.
Biological Activity
Ethyl alpha-Bromodiethylacetate (C8H15BrO2) is a chemical compound that belongs to the class of bromoacetates, which are esters derived from brominated acids. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for both safety assessments and therapeutic applications.
- Molecular Formula : C8H15BrO2
- Molecular Weight : 209.1 g/mol
- CAS Number : 237833
- Physical State : Typically exists as a colorless liquid with a distinct odor.
This compound exhibits various biological activities, primarily through its interaction with cellular components and biochemical pathways. The compound's bromine atom is thought to play a significant role in its reactivity and biological effects.
Toxicological Profile
- Toxicity :
-
Safety Hazards :
- Strong irritant properties necessitate careful handling in laboratory settings.
- Safety data sheets recommend using personal protective equipment (PPE) when working with this compound.
Anticancer Potential
Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies on related bromoacetates have shown potential in disrupting the cell cycle of cancer cells .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although detailed research is still needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Research on Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Scientific Research Applications
Applications in Organic Synthesis
2.1 Alkylating Agent
Ethyl alpha-bromodiethylacetate serves as a versatile alkylating agent in organic synthesis. Its primary application is in the formation of β-hydroxy esters through reactions with carbonyl compounds, such as aldehydes and ketones. This reaction often involves the use of zinc as a reducing agent to generate a zinc enolate, which subsequently reacts with the ester .
2.2 Synthesis of Pharmaceuticals
This compound is crucial in the pharmaceutical industry for synthesizing various bioactive molecules. It acts as an intermediate in the production of:
- Antibiotics : this compound has been utilized in synthesizing broad-spectrum antibiotics, showcasing its importance in medicinal chemistry .
- Antiviral Agents : The compound is involved in synthesizing HSV-TK inhibitors, which are vital in antiviral drug development .
Case Study 1: Synthesis of Narcotine Derivatives
A notable application of this compound is in the synthesis of narcotine derivatives. Research indicates that this compound can be transformed into narcotine and its derivatives through selective bromination and subsequent reactions, demonstrating its utility in developing new pharmacological agents .
Case Study 2: Reformatsky Reaction
In a study focusing on the Reformatsky reaction, this compound was reacted with zinc to form a β-hydroxy ester. This process highlighted the compound's effectiveness as an alkylating agent and its role in producing complex organic molecules from simpler precursors .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromine atom serves as a leaving group, enabling substitution reactions with nucleophiles (e.g., hydroxide, amines, or cyanide).
Mechanism :
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S<sub>N</sub>2 Pathway : Backside attack by the nucleophile displaces bromide, forming inversion of configuration. Steric hindrance from the adjacent diethyl ester groups may slow the reaction compared to primary alkyl bromides .
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S<sub>N</sub>1 Pathway : Less likely due to the stability of the carbocation intermediate being compromised by electron-withdrawing ester groups.
Examples :
Nucleophile | Product | Conditions | Yield |
---|---|---|---|
OH⁻ | Diethyl malonate | Aqueous NaOH, 80°C | ~85% |
NH<sub>3</sub> | Diethyl α-aminodiethylacetate | Ethanol, reflux | ~70% |
CN⁻ | Diethyl α-cyanodiethylacetate | DMSO, 50°C | ~65% |
Key Insight : Reactivity follows the trend S<sub>N</sub>2 > S<sub>N</sub>1 due to steric and electronic factors .
Elimination Reactions
Under basic conditions, dehydrohalogenation forms α,β-unsaturated esters.
Mechanism :
-
E2 Pathway : Base abstracts a β-hydrogen, concurrent with bromide departure, forming a double bond .
Example :
Base | Product | Conditions |
---|---|---|
KOtBu | Diethyl maleate | THF, 60°C |
Notes :
-
Competing substitution occurs if nucleophilic bases (e.g., OH⁻) are used .
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Steric hindrance reduces elimination efficiency compared to less substituted bromides.
Enolate-Based Alkylation
The α-bromo ester can generate enolates for C–C bond formation, analogous to the malonic ester synthesis .
Steps :
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Deprotonation : Strong base (e.g., NaH) generates the enolate.
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Alkylation : Reaction with alkyl halides forms α-alkylated products.
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Hydrolysis/Decarboxylation : Acidic workup yields substituted carboxylic acids.
Example :
Alkyl Halide | Product After Decarboxylation | Yield |
---|---|---|
CH<sub>3</sub>I | 2-Methylpropanoic acid | ~75% |
Limitation : Competing substitution at the α-bromo position may reduce yields unless alkylation precedes bromide displacement.
Reduction Reactions
The bromine atom can be replaced via reductive pathways.
Examples :
-
Catalytic Hydrogenation :
-
Metal Hydrides :
Oxidative Transformations
Controlled oxidation targets the ester or α-position:
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Ester Hydrolysis : Concentrated HCl/NaOH yields α-bromodiethylacetic acid.
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Decarboxylative Bromination : Heating with CuBr<sub>2</sub> generates α-bromo ketones .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) may functionalize the α-position, though literature examples for this specific compound are sparse.
Mechanistic Considerations
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Steric Effects : Bulky diethyl ester groups hinder S<sub>N</sub>2 kinetics but stabilize enolates .
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Electronic Effects : Electron-withdrawing esters destabilize carbocations, disfavoring S<sub>N</sub>1 .
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Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ETHYL α-BROMODIETHYLACETATE, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?
- Methodological Answer : Begin with a comparative analysis of existing protocols (e.g., nucleophilic substitution or esterification pathways). Use Design of Experiments (DoE) to test variables like solvent polarity (polar aprotic vs. non-polar) and temperature gradients (25–80°C). Monitor yield via GC-MS or NMR and purity via HPLC. Tabulate results to identify trade-offs between efficiency and side-product formation (e.g., elimination byproducts) .
Q. How can spectroscopic techniques (NMR, IR, MS) be rigorously applied to characterize ETHYL α-BROMODIETHYLACETATE and distinguish it from structural analogs?
- Methodological Answer : For H NMR, focus on diagnostic signals: the ethyl ester triplet (~1.3 ppm) and the α-brominated diethylacetate methylene split (~4.2 ppm). Compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrational modes) to confirm the C-Br stretch (~550–600 cm). Cross-validate with high-resolution MS to rule out impurities (e.g., bromine isotope patterns) .
Q. What safety protocols are critical when handling ETHYL α-BROMODIETHYLACETATE, given its reactivity and potential hazards?
- Methodological Answer : Prioritize inert-atmosphere techniques (N/Ar gloveboxes) to mitigate hydrolysis. Use PPE (nitrile gloves, face shields) and secondary containment for spills. Reference SDS data to address acute toxicity (e.g., LD) and environmental hazards. Document waste disposal via halogenated solvent protocols .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of ETHYL α-BROMODIETHYLACETATE in SN2 reactions, and how can computational modeling validate these pathways?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for backside vs. frontside attack. Compare with experimental kinetic data (e.g., Eyring plots) and stereoselectivity (%ee via chiral HPLC). Contrast results with analogous α-chloro compounds to isolate electronic vs. steric effects .
Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation, solubility) be resolved through meta-analysis and experimental replication?
- Methodological Answer : Conduct a systematic review of literature data (prioritizing peer-reviewed journals over patents). Replicate key studies under controlled conditions (e.g., calorimetry for ΔH). Apply statistical tools (ANOVA, t-tests) to identify outliers. Publish a critical evaluation table comparing methods, uncertainties, and consensus values .
Q. What strategies enable the use of ETHYL α-BROMODIETHYLACETATE in multi-step syntheses (e.g., cross-coupling reactions), and how can competing side reactions be suppressed?
- Methodological Answer : Screen catalysts (e.g., Pd/Cu for Suzuki-Miyaura) and ligands (bidentate vs. monodentate) to enhance selectivity. Use in situ FTIR to monitor intermediates. Optimize stoichiometry (1:1.2 molar ratio of bromide to boronic acid) and solvent systems (DME/HO) to minimize protodebromination. Tabulate turnover numbers (TON) and yields across trials .
Q. How do solvent dielectric constants and Lewis acid additives influence the electrophilicity of ETHYL α-BROMODIETHYLACETATE in alkylation reactions?
- Methodological Answer : Design a solvent series (ε = 2–38) to correlate reactivity with Kamlet-Taft parameters. Introduce Lewis acids (e.g., ZnCl) and track rate acceleration via kinetic profiling. Use Hammett plots to quantify electronic effects on transition states. Validate with X-ray crystallography of intermediates .
Q. Data Analysis & Critical Evaluation
Q. What statistical approaches are most effective for interpreting conflicting kinetic data in ETHYL α-BROMODIETHYLACETATE-mediated reactions?
- Methodological Answer : Apply multivariate regression to deconvolute temperature, concentration, and solvent effects. Use bootstrapping to assess confidence intervals for rate constants. Compare Arrhenius pre-exponential factors (logA) across studies to identify systematic errors (e.g., calibration drift) .
Q. How can researchers design robust control experiments to isolate the role of ETHYL α-BROMODIETHYLACETATE in complex reaction networks?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Bromoacetate (C₃H₅BrO₂)
- Structure : Bromine substitution at the α-position of the acetate group (BrCH₂COOEt) .
- Physical Properties :
- Severe irritant to eyes and respiratory system ().
- Applications : Intermediate in pharmaceuticals and agrochemicals; alkylating agent in organic synthesis .
Ethyl Benzoylacetate (C₁₁H₁₂O₃)
- Structure : Benzoyl group (C₆H₅CO-) attached to the acetate backbone ().
- Physical Properties :
- Applications: Flavoring agent (FEMA No. 2423; ). Precursor in synthesizing heterocyclic compounds (e.g., pyrazoles) .
- Safety : Generally recognized as safe for food use at regulated concentrations ().
Ethyl 4-Methoxyphenylacetate (C₁₁H₁₄O₃)
- Structure : Methoxy-substituted phenyl group attached to the acetate ().
- Physical Properties: Molecular Weight: 194.23 g/mol (calculated from C₈H₁₄O₃ in ). CAS No.: 14062-18-1 ().
- Applications : Intermediate in fragrances and pharmaceuticals; used in homoanisic acid derivatives ().
Comparative Analysis Table
Properties
IUPAC Name |
ethyl 2-bromo-2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZOOLBLJRSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285419 | |
Record name | ETHYL alpha-BROMODIETHYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-28-6 | |
Record name | 6937-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL alpha-BROMODIETHYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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